molecular formula C17H14N4O4 B13651334 (2Z)-2-hydroxy-4-oxo-4-(pyridin-2-yl)-3-[3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]but-2-enoic acid

(2Z)-2-hydroxy-4-oxo-4-(pyridin-2-yl)-3-[3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]but-2-enoic acid

Cat. No.: B13651334
M. Wt: 338.32 g/mol
InChI Key: PHOIXMPQUILZET-PFONDFGASA-N
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Description

2-hydroxy-4-oxo-4-(pyridin-2-yl)-3-[3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]but-2-enoic acid is a complex organic compound that features multiple functional groups, including hydroxyl, oxo, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-oxo-4-(pyridin-2-yl)-3-[3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]but-2-enoic acid typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the pyridinyl groups and the formation of the but-2-enoic acid backbone. Common reagents used in these reactions include pyridine, hydrazine, and various carboxylic acids. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-4-oxo-4-(pyridin-2-yl)-3-[3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The pyridinyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxo group may yield a secondary alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structural properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-hydroxy-4-oxo-4-(pyridin-2-yl)-3-[3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]but-2-enoic acid would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-hydroxy-4-oxo-4-(pyridin-2-yl)-3-[3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]but-2-enoic acid include other pyrazole derivatives and pyridinyl-substituted compounds. These compounds may share similar structural features but differ in their functional groups or overall molecular architecture.

Uniqueness

The uniqueness of 2-hydroxy-4-oxo-4-(pyridin-2-yl)-3-[3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]but-2-enoic acid lies in its combination of functional groups and the potential for diverse chemical reactivity

Properties

Molecular Formula

C17H14N4O4

Molecular Weight

338.32 g/mol

IUPAC Name

(Z)-4-hydroxy-2-oxo-4-pyridin-2-yl-3-(3-pyridin-2-yl-4,5-dihydro-1H-pyrazol-5-yl)but-3-enoic acid

InChI

InChI=1S/C17H14N4O4/c22-15(11-6-2-4-8-19-11)14(16(23)17(24)25)13-9-12(20-21-13)10-5-1-3-7-18-10/h1-8,13,21-22H,9H2,(H,24,25)/b15-14-

InChI Key

PHOIXMPQUILZET-PFONDFGASA-N

Isomeric SMILES

C1C(NN=C1C2=CC=CC=N2)/C(=C(\C3=CC=CC=N3)/O)/C(=O)C(=O)O

Canonical SMILES

C1C(NN=C1C2=CC=CC=N2)C(=C(C3=CC=CC=N3)O)C(=O)C(=O)O

Origin of Product

United States

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